molecular formula C10H9NO3 B8643407 6-Methoxy-4-methyl-isoindole-1,3-dione

6-Methoxy-4-methyl-isoindole-1,3-dione

Cat. No.: B8643407
M. Wt: 191.18 g/mol
InChI Key: XLTJAXXOAHGGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-4-methyl-isoindole-1,3-dione (CAS Number: 913000-43-8) is a synthetic phthalimide derivative of interest in medicinal chemistry and neuroscience research. With a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol, this compound serves as a valuable chemical building block for the design and synthesis of novel bioactive molecules . This compound is of significant research value for investigating therapies for complex central nervous system (CNS) disorders. Its core structure is found in compounds studied as multi-target ligands, particularly for psychiatric and neurodegenerative conditions. Research on closely related 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives has demonstrated potential affinity for key neurological targets, including serotonin receptors (5-HT1A and 5-HT7) and the phosphodiesterase 10A (PDE10A) enzyme . Inhibition of PDE10A presents a promising non-dopaminergic strategy for antipsychotic research, influencing striatal signaling pathways. Simultaneously, modulation of serotonin receptors is associated with improved cognitive outcomes and a reduced side-effect profile in neurological models . Furthermore, other phthalimide analogs are investigated for their anti-inflammatory properties via cyclooxygenase (COX) inhibition, suggesting broader potential applications for this compound class in neuroinflammation research . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

6-methoxy-4-methylisoindole-1,3-dione

InChI

InChI=1S/C10H9NO3/c1-5-3-6(14-2)4-7-8(5)10(13)11-9(7)12/h3-4H,1-2H3,(H,11,12,13)

InChI Key

XLTJAXXOAHGGOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)NC2=O)OC

Origin of Product

United States

Synthetic Strategies for 6 Methoxy 4 Methyl Isoindole 1,3 Dione and Its Analogues

Established Methodologies for Isoindole-1,3-dione Core Construction

The construction of the isoindole-1,3-dione core, also known as a phthalimide (B116566), is a well-established transformation in organic synthesis. The most traditional and widely practiced method involves the condensation of a phthalic anhydride (B1165640) derivative with a primary amine or ammonia (B1221849). This reaction typically proceeds by heating the reactants in a suitable solvent, such as acetic acid, and often results in high yields of the corresponding N-substituted phthalimide. derpharmachemica.comresearchgate.net

The mechanism involves a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization via dehydration, often facilitated by heat or a dehydrating agent, affords the stable five-membered imide ring. researchgate.net

An alternative approach is the reaction of phthalic acid with an amine. However, this method generally requires harsher conditions to effect the dehydration of the intermediate diamide (B1670390) salt. wikipedia.org For the synthesis of the parent isoindole-1,3-dione (where the nitrogen is unsubstituted), ammonia or a source of ammonia is used.

Starting MaterialReagentConditionsProductReference(s)
Phthalic AnhydridePrimary Amine (R-NH₂)Acetic acid, heatN-Substituted Phthalimide derpharmachemica.comresearchgate.net
Phthalic AcidPrimary Amine (R-NH₂)High temperatureN-Substituted Phthalimide wikipedia.org
Phthalic AnhydrideAmmoniaHeatPhthalimide researchgate.net

Advanced Synthetic Pathways for Introducing Methoxy (B1213986) and Methyl Substituents

The primary challenge in synthesizing 6-methoxy-4-methyl-isoindole-1,3-dione lies in the regioselective synthesis of the precursor, 4-methoxy-6-methylphthalic anhydride. This requires the strategic introduction of the methyl and methoxy groups onto the benzene (B151609) ring.

A plausible synthetic route begins with a suitably substituted benzene derivative that can be elaborated to the required phthalic acid. For instance, starting from a 3,5-disubstituted toluene, a series of functional group interconversions can lead to the desired substitution pattern. A key intermediate would be a 3,5-disubstituted o-xylene (B151617) derivative, which can then be oxidized to the corresponding phthalic acid. The oxidation of o-xylene derivatives to phthalic anhydrides is an industrially significant process, often employing catalysts like vanadium pentoxide (V₂O₅) on a titania (TiO₂) support at elevated temperatures. capes.gov.br

For laboratory-scale synthesis, a common method for preparing substituted phthalic acids is the oxidation of the corresponding o-xylenes with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). mdpi.com

A hypothetical retrosynthetic analysis for 4-methoxy-6-methylphthalic anhydride would start from 3-methoxy-5-methyl-o-xylene. The synthesis of this intermediate would involve several steps, likely starting from a commercially available cresol (B1669610) or anisole (B1667542) derivative and introducing the remaining substituents through electrophilic aromatic substitution reactions, with careful consideration of directing group effects to achieve the desired regiochemistry.

Regioselective and Stereoselective Synthesis of this compound Precursors

Achieving the correct regiochemistry of the methoxy and methyl groups on the benzene ring is paramount. The directing effects of the substituents must be carefully managed during electrophilic aromatic substitution reactions. For instance, a methoxy group is a strong ortho-, para-director, while a methyl group is a weaker ortho-, para-director. Synthesizing a 1,2,3,5-tetrasubstituted benzene ring, which is the precursor to the phthalic anhydride, requires a multi-step approach.

One potential strategy could involve the functionalization of a commercially available starting material like 3,5-dimethylanisole. Introduction of the two additional carbons required to form the o-xylene moiety would need to be regioselective.

While stereoselectivity is not a factor in the final aromatic isoindole-1,3-dione, it can be relevant in certain synthetic approaches to the precursors, particularly those involving Diels-Alder reactions to construct the six-membered ring. However, for the synthesis of an aromatic phthalimide, the focus remains primarily on achieving the correct regiochemical placement of the substituents.

One-Pot and Multicomponent Reaction Approaches to Substituted Isoindole-1,3-diones

Modern synthetic chemistry has seen a rise in the development of one-pot and multicomponent reactions (MCRs) to increase efficiency and reduce waste. Several innovative MCRs have been developed for the synthesis of substituted phthalimides. acs.orgacs.orgresearchgate.net

One such strategy involves a base-mediated cascade reaction of 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetates and α,α-dicyanoolefins under ultrasound irradiation. acs.orgacs.org This method allows for the construction of highly substituted phthalimides in a single step from readily available starting materials. The reaction proceeds through a sequence of Michael addition, intramolecular cyclization, a derpharmachemica.comacs.org-hydride shift, cleavage of carbon disulfide, aromatization, and finally, a nucleophilic acyl substitution to form the imide ring. acs.orgacs.org

Another multicomponent approach involves the Passerini reaction, where the phthalimide moiety can act as the acid component, reacting with an aldehyde and an isocyanide to generate complex molecules. nih.gov While not a direct synthesis of the isoindole-1,3-dione core itself, this demonstrates the versatility of the phthalimide scaffold in MCRs.

Palladium-catalyzed reactions have also been employed for the synthesis of N-substituted phthalimides. For example, a [4+1] cycloaddition reaction of 2-iodo-N-phenylbenzamides with a difluorocarbene precursor as a carbonyl source provides a novel route to the phthalimide system. rsc.org

These advanced, one-pot methodologies offer powerful alternatives to the traditional two-step synthesis from phthalic anhydrides, often providing access to a wider range of substituted derivatives under milder conditions.

Reaction TypeKey ReactantsKey FeaturesReference(s)
Ultrasound-Promoted Cascade Reaction2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetates, α,α-dicyanoolefinsMulticomponent, one-pot, green conditions acs.orgacs.orgresearchgate.net
Passerini-type ReactionPhthalimide, Aldehyde, IsocyanidePhthalimide as an acid component nih.gov
Palladium-Catalyzed [4+1] Cycloaddition2-Iodo-N-phenylbenzamides, Difluorocarbene precursorNovel carbonyl source, C-C and C-N bond formation rsc.org
Sulphamic Acid Catalyzed CondensationPhthalic Anhydride, AmineEfficient, one-pot, mild catalyst derpharmachemica.comresearchgate.net

Comprehensive Spectroscopic and Crystallographic Investigations of 6 Methoxy 4 Methyl Isoindole 1,3 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 6-Methoxy-4-methyl-isoindole-1,3-dione, both ¹H and ¹³C NMR spectroscopy would provide critical information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the isoindole ring system would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The methoxy (B1213986) (–OCH₃) protons would present as a sharp singlet, likely in the range of δ 3.8–4.0 ppm. The methyl (–CH₃) group protons attached to the aromatic ring would also appear as a singlet, generally at a more upfield position, around δ 2.3–2.5 ppm. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The two carbonyl carbons of the dione (B5365651) functionality are expected to be the most downfield signals, typically appearing in the δ 165–170 ppm region. The aromatic carbons would resonate between δ 110 and 150 ppm, with the carbon attached to the methoxy group appearing at a characteristically downfield position within this range. The methoxy carbon itself would be observed around δ 55–60 ppm, while the methyl carbon would be found in the upfield region, typically between δ 15 and 25 ppm.

Anticipated ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) (Predicted) ¹³C Chemical Shift (δ, ppm) (Predicted)
Aromatic CH 7.0 - 8.0 110 - 150
Methoxy (OCH₃) ~3.9 ~56
Methyl (CH₃) ~2.4 ~20

Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for Vibrational and Fragmentation Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the most prominent absorption bands would be from the carbonyl groups of the imide function. These typically appear as two distinct, strong bands in the region of 1700–1780 cm⁻¹ due to symmetric and asymmetric stretching vibrations. Other expected significant peaks would include C–H stretching vibrations of the aromatic ring and the methyl/methoxy groups (around 2850–3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450–1600 cm⁻¹), and C–O stretching of the methoxy group (around 1000–1300 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related phthalimide (B116566) derivatives include the loss of CO, CO₂, and fragments from the substituent groups.

Anticipated Key FT-IR Absorptions and Mass Spectrometry Fragments

Technique Feature Anticipated Value/Fragment
FT-IR Carbonyl (C=O) stretching 1700 - 1780 cm⁻¹
Aromatic C=C stretching 1450 - 1600 cm⁻¹
C–O (methoxy) stretching 1000 - 1300 cm⁻¹
MS Molecular Ion (M⁺) Corresponding to C₁₀H₉NO₃

Single-Crystal X-ray Diffraction (XRD) for Definitive Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. An XRD analysis of a suitable single crystal of this compound would provide precise bond lengths, bond angles, and torsional angles. This data would confirm the planarity of the isoindole-1,3-dione core and reveal the spatial orientation of the methoxy and methyl substituents relative to the ring system. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-π stacking, would be elucidated. While specific crystallographic data for the title compound is not available, analysis of related structures suggests that the isoindole-1,3-dione moiety is largely planar.

Elucidation of Electronic Transitions via UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show absorption bands in the ultraviolet region. Phthalimide and its derivatives generally exhibit strong absorptions corresponding to π→π* transitions of the aromatic system and n→π* transitions associated with the carbonyl groups. The presence of the methoxy and methyl substituents would be expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted phthalimide. Studies on similar compounds show absorption maxima in the range of 200-350 nm. semanticscholar.orgresearchgate.netresearchgate.netphotochemcad.comacs.org

Theoretical and Computational Chemistry Approaches to 6 Methoxy 4 Methyl Isoindole 1,3 Dione

Density Functional Theory (DFT) for Electronic Structure, Reactivity Descriptors, and Spectroscopic Predictions

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For the isoindole-1,3-dione scaffold, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), are employed to determine molecular geometry and electronic characteristics. researchgate.net These calculations can predict key reactivity descriptors that shed light on the chemical behavior of 6-Methoxy-4-methyl-isoindole-1,3-dione.

Furthermore, DFT is a valuable tool for predicting spectroscopic properties. Theoretical calculations of infrared (IR) and UV-Visible spectra for isoindole-1,3-dione derivatives have shown good correlation with experimental data. materialsciencejournal.orgresearchgate.net This predictive power allows for the characterization of new compounds and the interpretation of experimental spectroscopic results. The calculated vibrational frequencies and electronic transitions can provide a detailed picture of the molecule's structure and bonding. materialsciencejournal.org

Table 1: Representative DFT-Calculated Parameters for Isoindole-1,3-dione Derivatives

Parameter Typical Calculated Value/Observation Significance
Dipole Moment Varies with substitution Indicates molecular polarity and potential for dipole-dipole interactions.
Vibrational Frequencies (IR) Good agreement with experimental spectra Confirms molecular structure and functional groups. materialsciencejournal.org

| Electronic Transitions (UV-Vis) | Correlates with observed absorption maxima | Explains the color and electronic behavior of the compound. materialsciencejournal.org |

Molecular Dynamics Simulations and Conformational Analysis of the Isoindole-1,3-dione Framework

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of the isoindole-1,3-dione framework, revealing its conformational flexibility and interactions with its environment over time. These simulations are particularly useful for understanding how molecules like this compound might behave in a biological system, such as in the binding pocket of a protein.

For various isoindoline-1,3-dione derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes. acs.orgresearchgate.net By simulating the system for nanoseconds, researchers can observe the fluctuations and movements of both the ligand and the protein, providing insights into the durability of their interactions. researchgate.net The root-mean-square deviation (RMSD) of the protein backbone is a common metric used to evaluate the stability of the complex during the simulation. researchgate.net

Conformational analysis, often performed in conjunction with MD simulations or as a separate computational step, is crucial for identifying the low-energy conformations of the isoindole-1,3-dione scaffold. The arrangement of substituents on the isoindole ring can significantly impact the molecule's shape and, consequently, its biological activity. Understanding the preferred conformations of this compound is essential for predicting its binding mode to target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic and Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For isoindole-1,3-dione derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their therapeutic effects, such as anticancer or anti-inflammatory activities. nih.goviiste.org

In a typical QSAR study of isoindole-1,3-diones, a range of descriptors are calculated for each molecule, including electronic, steric, and lipophilic parameters. nih.gov These descriptors are then correlated with experimental biological data, such as IC50 values, to build a predictive model. For example, a study on 2-hydroxy-1H-isoindole-1,3-diones found that their cytostatic activity was well correlated with electronic and lipophilic parameters. nih.gov Specifically, derivatives with electron-donating groups at the 6-position, such as the methoxy (B1213986) group in this compound, showed enhanced inhibitory activity. nih.gov

These models not only provide mechanistic insights into how structural modifications affect activity but also serve as a tool for designing new, more potent compounds. By using a validated QSAR model, the biological activity of novel isoindole-1,3-dione derivatives can be predicted before they are synthesized, saving time and resources. nih.gov

Table 2: Key Descriptors in QSAR Models of Isoindole-1,3-dione Derivatives

Descriptor Type Example Influence on Activity
Electronic Hammett constants (σ), Dipole moment Electron-donating/withdrawing nature of substituents can significantly alter activity. nih.gov
Lipophilic LogP Affects membrane permeability and interaction with hydrophobic binding pockets. nih.gov

| Topological | Molecular connectivity indices | Describes the size, shape, and branching of the molecule. nih.gov |

Molecular Docking Simulations to Investigate Ligand-Target Interactions at the Atomic Level

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net This technique is widely used to study the interactions of isoindole-1,3-dione derivatives with their biological targets at an atomic level. rsc.orgnih.gov For this compound, docking simulations can help identify potential protein targets and elucidate the specific interactions that contribute to its binding affinity.

Docking studies on various isoindoline-1,3-dione compounds have revealed common interaction patterns. The planar isoindoline-1,3-dione ring system often engages in hydrophobic interactions and π-π stacking with aromatic amino acid residues in the binding pocket. researchgate.netnih.gov The carbonyl groups of the dione (B5365651) moiety frequently act as hydrogen bond acceptors, forming crucial interactions with the protein backbone or side chains. researchgate.netnih.gov

The results of molecular docking are often visualized to provide a 3D representation of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov These insights are invaluable for understanding the structure-activity relationships observed in QSAR studies and for guiding the rational design of new inhibitors with improved potency and selectivity. rsc.org For example, docking studies have been used to investigate the binding of isoindoline-1,3-dione derivatives to enzymes like acetylcholinesterase and cyclooxygenase. nih.govmdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) for Reactivity and Interaction Profiling

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides fundamental insights into the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

For isoindole-1,3-dione derivatives, the distribution of the HOMO and LUMO can reveal the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively. nih.gov In many organic molecules, the HOMO is located on electron-rich parts of the molecule, while the LUMO is situated on electron-deficient areas. researchgate.net This information is crucial for understanding reaction mechanisms and predicting the sites of chemical attack.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Reactivity and Derivatization Chemistry of 6 Methoxy 4 Methyl Isoindole 1,3 Dione

Chemical Transformations and Reaction Mechanisms Involving the Isoindole-1,3-dione Core

The isoindole-1,3-dione core is a robust chemical entity, yet it is amenable to several key transformations that primarily involve nucleophilic attack at the electrophilic carbonyl carbons. These reactions are fundamental to the use of phthalimides as protective groups for amines and as synthons in organic chemistry.

Hydrolysis: The imide ring can be opened through hydrolysis under acidic or basic conditions. This reaction proceeds via nucleophilic acyl substitution, where water or a hydroxide (B78521) ion attacks one of the carbonyl groups, leading to the formation of a carboxyl group and an amide. Subsequent hydrolysis of the amide yields 4-methoxy-6-methylphthalic acid and ammonia (B1221849) (or the corresponding amine if the nitrogen is substituted).

Hydrazinolysis (Ing-Manske Procedure): A classic and highly effective method for cleaving the phthalimide (B116566) group is the Ing-Manske procedure, which involves reaction with hydrazine (B178648) (N₂H₄). Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons and resulting in the formation of a stable five-membered cyclic hydrazide (phthalhydrazide). This process effectively liberates the nitrogen atom as a primary amine, which is a cornerstone of the Gabriel synthesis of primary amines.

Reduction: The carbonyl groups of the isoindole-1,3-dione core can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation typically reduces the imide to the corresponding isoindoline. The specific outcome can depend on the reaction conditions and the nature of any substituent on the imide nitrogen.

The general mechanism for nucleophilic attack on the phthalimide core is detailed in the table below.

ReactionReagentMechanismProduct
Basic Hydrolysis NaOH, H₂ONucleophilic attack by OH⁻ on a carbonyl carbon, followed by ring opening.Sodium salt of 4-methoxy-6-methyl-2-carbamoylbenzoic acid
Acidic Hydrolysis H₃O⁺, heatProtonation of a carbonyl oxygen, followed by nucleophilic attack by H₂O and ring opening.4-methoxy-6-methylphthalic acid
Hydrazinolysis N₂H₄Nucleophilic attack by hydrazine on a carbonyl carbon, intramolecular cyclization.Phthalhydrazide derivative and a primary amine.

Functionalization Strategies at the Imide Nitrogen and Aromatic Ring Positions

Derivatization of 6-Methoxy-4-methyl-isoindole-1,3-dione can be achieved at two primary locations: the imide nitrogen and the aromatic ring.

Functionalization at the Imide Nitrogen: The proton attached to the imide nitrogen is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. nih.govmdpi.com This acidity allows for easy deprotonation with a mild base, creating a potent nucleophile for a variety of substitution reactions.

N-Alkylation and N-Arylation: The phthalimide anion readily participates in nucleophilic substitution reactions with alkyl halides or aryl halides (in the presence of a suitable catalyst) to form N-substituted derivatives.

Mannich Reaction: The acidic N-H bond allows for aminomethylation via the Mannich reaction, where the imide, an aldehyde (typically formaldehyde), and a primary or secondary amine react to form an N-methylamine derivative. nih.gov

Michael Addition: The phthalimide anion can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Functionalization at the Aromatic Ring: The benzene (B151609) portion of the isoindole-1,3-dione ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the existing substituents: the 4-methyl group, the 6-methoxy group, and the deactivating imide ring itself.

Nucleophilic and Electrophilic Reactions of Methoxy- and Methyl-Substituted Isoindole-1,3-diones

The presence of methoxy (B1213986) and methyl groups on the aromatic ring significantly influences the compound's reactivity towards both nucleophiles and electrophiles.

Nucleophilic Reactions: The primary sites for nucleophilic attack are the carbonyl carbons of the imide ring, as discussed in section 5.1. Nucleophilic aromatic substitution on the benzene ring is generally difficult unless an additional, strongly electron-withdrawing group (like a nitro group) is also present to activate the ring system. The electron-donating nature of the methoxy and methyl groups further disfavors nucleophilic aromatic substitution.

Electrophilic Reactions: The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy and methyl groups. chim.it This allows for reactions such as:

Halogenation: Introduction of chlorine, bromine, or iodine onto the aromatic ring.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, although the deactivating nature of the imide ring can make these reactions challenging.

The table below summarizes potential electrophilic substitution reactions.

Reaction TypeTypical ReagentsExpected Product
Nitration HNO₃, H₂SO₄5-Nitro-6-methoxy-4-methyl-isoindole-1,3-dione
Bromination Br₂, FeBr₃5-Bromo-6-methoxy-4-methyl-isoindole-1,3-dione
Sulfonation Fuming H₂SO₄6-Methoxy-4-methyl-1,3-dioxoisoindoline-5-sulfonic acid

Role of the 6-Methoxy and 4-Methyl Groups in Directing Chemical Reactivity and Selectivity

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the cumulative directing effects of the substituents.

Imide Ring: The two carbonyl groups of the imide ring are electron-withdrawing, deactivating the aromatic ring towards electrophilic attack. This deactivating effect is most pronounced at the positions ortho and para to the points of fusion (positions 5 and 7).

6-Methoxy Group: The methoxy group is a strong activating group and a powerful ortho, para-director due to resonance donation of its lone pair of electrons. It strongly directs incoming electrophiles to the C5 and C7 positions.

4-Methyl Group: The methyl group is a weaker activating group than the methoxy group and is also an ortho, para-director via an inductive effect. It directs incoming electrophiles to the C5 position.

The combined influence of these groups leads to a clear prediction of regioselectivity. The two available positions for substitution on the aromatic ring are C5 and C7.

Position C5: This position is ortho to the 4-methyl group and ortho to the 6-methoxy group. It is therefore activated by both electron-donating groups.

Position C7: This position is para to the 4-methyl group (a weak effect) and ortho to the 6-methoxy group.

Considering the potent activating and directing nature of the methoxy group, coupled with the reinforcing effect from the methyl group, the C5 position is the most electronically enriched and sterically accessible site . Therefore, electrophilic substitution reactions on this compound are expected to occur with high selectivity at the C5 position. Studies on related systems have confirmed that a methoxy group located para to the site of cyclization provides a powerful driving force for the reaction, highlighting its strong activating and directing influence. acs.org

SubstituentElectronic EffectDirecting Influence
Imide Ring Electron-withdrawing, DeactivatingMeta-directing (relative to itself)
4-Methyl Group Electron-donating, ActivatingOrtho, Para (to C5)
6-Methoxy Group Strongly Electron-donating, ActivatingOrtho, Para (to C5 and C7)
Predicted Outcome Activation of the ringSubstitution primarily at the C5 position

Mechanistic Biological Investigations of 6 Methoxy 4 Methyl Isoindole 1,3 Dione Analogues

Molecular Mechanisms of Enzyme Inhibition by Isoindole-1,3-dione Derivatives (e.g., Cyclooxygenase, Cholinesterases, Serine/Threonine Protein Phosphatases)

Derivatives of isoindole-1,3-dione have been identified as potent inhibitors of several key enzymes implicated in various physiological and pathological processes. The molecular mechanisms underlying this inhibition often involve specific interactions with the enzyme's active site or allosteric sites, leading to a modulation of their catalytic activity.

Cyclooxygenase (COX): Certain N-alkyl-isoindoline-1,3-dione derivatives have demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. nih.gov Molecular docking studies suggest that the isoindole-1,3-dione moiety can interact with key amino acid residues within the COX binding site. For instance, interactions such as hydrogen bonding between the carbonyl groups of the dione (B5365651) and residues like Ser530 have been observed. nih.gov Furthermore, the planar isoindole-1,3-dione ring can engage in π-π stacking interactions with aromatic residues like Trp387, while other parts of the molecule can form hydrophobic interactions, collectively stabilizing the enzyme-inhibitor complex and blocking substrate access. nih.gov The presence of an aromatic moiety attached to the nitrogen of the isoindole-1,3-dione core is considered important for affinity towards COX-2. nih.gov

Cholinesterases: The isoindole-1,3-dione scaffold is a recognized pharmacophore for the design of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are key targets in the management of Alzheimer's disease. nih.govmdpi.com The inhibitory mechanism is often attributed to the interaction of the phthalimide (B116566) group with the peripheral anionic site (PAS) of the cholinesterase enzyme. nih.gov This interaction can allosterically modulate the enzyme's conformation, thereby hindering substrate hydrolysis at the catalytic active site (CAS). Many potent inhibitors are designed as dual-binding site inhibitors, with the isoindole-1,3-dione moiety binding to the PAS and another part of the molecule extending to interact with the CAS. nih.gov Kinetic studies have revealed different modes of inhibition, including competitive and non-competitive mechanisms, depending on the specific structure of the derivative. nih.gov

Derivative ClassTarget EnzymeIC50 ValuesReference
Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybridsAcetylcholinesterase (AChE)2.1 to 7.4 µM nih.gov
2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivativesAcetylcholinesterase (AChE)Most active derivative: 0.91 µM mdpi.com
Phenylisoindoline-1,3-dione derivativesAcetylcholinesterase (AChE)30 ± 3 µg/mL (most active) 2promojournal.com
Phenylisoindoline-1,3-dione derivativesButyrylcholinesterase (BuChE)102 ± 10 µg/mL (most active) 2promojournal.com

Serine/Threonine Protein Phosphatases: Isoindole-1,3-dione derivatives have also been investigated as inhibitors of serine/threonine protein phosphatases, such as protein phosphatase 1 (PP1) and 2A (PP2A). acs.org These enzymes play crucial roles in cellular signaling, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov The mechanism of inhibition is thought to involve the interaction of the isoindole-1,3-dione core with the catalytic subunit of the phosphatase. While the precise binding mode is still under investigation for many derivatives, it is hypothesized that they may mimic the substrate or interact with the metal cofactors in the active site, thereby preventing the dephosphorylation of target proteins. nih.gov A significant advantage of some isoindole-1,3-dione derivatives over other natural phosphatase inhibitors is their lower toxicity. researchgate.net

In Vitro Cellular Pathway Modulation: Apoptosis Induction and Cell Cycle Arrest Mechanisms

In the context of cancer research, analogues of 6-Methoxy-4-methyl-isoindole-1,3-dione have been shown to exert their antiproliferative effects by modulating key cellular pathways, namely apoptosis and the cell cycle.

Apoptosis Induction: Treatment of cancer cells with certain isoindole-1,3-dione derivatives leads to the induction of programmed cell death, or apoptosis. mdpi.comresearchgate.net This process is often characterized by morphological changes such as cell shrinkage and DNA fragmentation. Mechanistically, these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3. The extrinsic pathway can be initiated through the activation of death receptors, leading to the activation of caspase-8. The activation of these executioner caspases ultimately leads to the cleavage of cellular substrates and cell death.

Cell Cycle Arrest: In addition to inducing apoptosis, isoindole-1,3-dione derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. researchgate.net The specific phase of the cell cycle at which the arrest occurs can vary depending on the chemical structure of the compound and the cell line being studied. Common observations include arrest at the G1/S or G2/M checkpoints. nih.govnih.gov The underlying mechanisms for cell cycle arrest can involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, a compound might upregulate the expression of CDK inhibitors or downregulate the expression of cyclins that are necessary for progression through a particular phase of the cell cycle.

Mechanistic Insights into Antimicrobial Activity: Cell Membrane and Metabolic Target Interactions

The isoindole-1,3-dione scaffold has been incorporated into molecules with significant antimicrobial properties against a range of bacterial and fungal pathogens. researchgate.netderpharmachemica.com The mechanisms behind this activity are multifaceted and can involve interactions with both the cell envelope and intracellular metabolic pathways.

Antioxidant Mechanisms: Radical Scavenging and Redox Modulation Studies

Several isoindole-1,3-dione derivatives have been reported to possess antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate the cellular redox environment. mdpi.comresearchgate.net

Radical Scavenging and Redox Modulation Studies: The primary mechanism by which these compounds exert their antioxidant effects is through radical scavenging. They can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components such as DNA, proteins, and lipids. The radical scavenging potential of these derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net The presence of electron-donating groups on the aromatic ring of the isoindole-1,3-dione can enhance their radical scavenging activity. By reducing the levels of damaging free radicals, these compounds help to maintain a balanced cellular redox state, which is crucial for normal cellular function.

CompoundAntioxidant Activity (IC50)Reference
Compound 1 (an isoindole-1,3-(2H) dione derivative)1.174 μmol/mL (DPPH radical scavenging) researchgate.net

Structure-Activity Relationship (SAR) Analysis for Molecular Target Engagement

For enzyme inhibition, the nature and position of substituents on the isoindole-1,3-dione core play a critical role. For instance, in the case of cholinesterase inhibitors, the length and composition of the linker connecting the isoindole-1,3-dione moiety to another pharmacophore can significantly influence the binding affinity and selectivity. nih.gov Similarly, for COX inhibition, the lipophilicity and electronic properties of the substituents can affect the compound's ability to fit into the active site and interact with key residues. nih.gov

Applications of 6 Methoxy 4 Methyl Isoindole 1,3 Dione and Its Derivatives in Advanced Chemical Synthesis

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The isoindole-1,3-dione framework is a versatile building block in organic synthesis, primarily due to the reactivity of the imide nitrogen. mdpi.com Although specific examples detailing the use of 6-Methoxy-4-methyl-isoindole-1,3-dione are not extensively documented, the synthetic utility of the phthalimide (B116566) core is well-established and serves as a reliable model for its potential applications.

Phthalimides are cornerstone reagents in the synthesis of primary amines via the Gabriel synthesis. The acidic N-H proton can be readily removed by a base, allowing for N-alkylation. Subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group, liberating the primary amine. The substituents on the aromatic ring, such as the methoxy (B1213986) and methyl groups in this compound, can influence the rate and efficiency of these steps by altering the electron density of the carbonyl groups and the stability of intermediates.

Furthermore, isoindole-1,3-diones serve as precursors for a variety of heterocyclic compounds. researchgate.net Their ability to participate in multicomponent reactions, such as the Passerini reaction where the phthalimide moiety can act as an acid component, opens avenues for creating complex and diverse molecular structures. acs.org The presence of the methoxy and methyl groups can also direct further electrophilic aromatic substitution reactions on the benzene (B151609) ring, allowing for the synthesis of more complex, polysubstituted aromatic compounds.

Table 7.1.1: Key Synthetic Transformations Involving the Isoindole-1,3-dione Scaffold
Reaction TypeRole of Isoindole-1,3-dioneTypical ProductsPotential Influence of 6-Methoxy-4-methyl Substituents
Gabriel SynthesisProtected amine sourcePrimary aminesModulates reactivity of N-H proton and cleavage conditions
Passerini ReactionAcid componentα-Acyloxy carboxamidesAlters acidity of N-H proton and reaction kinetics acs.org
Cycloaddition ReactionsDienophile or dipolarophileFused heterocyclic systemsAffects the electronic nature of the π-system
Electrophilic Aromatic SubstitutionSubstrateFurther substituted phthalimidesDirects incoming electrophiles (ortho/para directing)

Integration into Hybrid Molecular Architectures for Diverse Applications

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The isoindole-1,3-dione scaffold is frequently used as a core component in such hybrid architectures due to its favorable physicochemical properties and established biological relevance. mdpi.commdpi.com The incorporation of this hydrophobic moiety can enhance the ability of compounds to cross biological membranes. mdpi.com

Research has demonstrated the successful synthesis of hybrid molecules that link the isoindole-1,3-dione core with other biologically active heterocycles, such as pyrazoles, tetrazoles, and quinazolines. mdpi.comnih.govnih.gov These hybrid compounds are often designed to interact with multiple biological targets or to enhance the activity at a single target through synergistic interactions. For example, pyrazole-isoindoline-1,3-dione hybrids have been developed as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important target for herbicides. nih.gov In these structures, the isoindoline-1,3-dione moiety was found to form significant π-π stacking interactions with phenylalanine residues in the enzyme's active site. nih.gov

Similarly, hybrids of isoindole-1,3-dione with 1H-tetrazole have shown inhibitory activity against enzymes like xanthine (B1682287) oxidase and carbonic anhydrase. nih.gov The design of this compound-based hybrids would allow for fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity, driven by the electronic and steric effects of the methoxy and methyl groups.

Table 7.2.1: Examples of Isoindole-1,3-dione Hybrid Architectures
Hybrid Partner MoietyResulting Hybrid ScaffoldBiological Target/ApplicationReference
PyrazolePyrazole-Isoindoline-1,3-dione4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors nih.gov
1H-TetrazoleTetrazole-Isoindole-1,3(2H)-dioneXanthine Oxidase & Carbonic Anhydrase Inhibitors nih.gov
N-benzyl pyridinium (B92312)Isoindoline-1,3-dione-N-benzyl pyridiniumAcetylcholinesterase (AChE) Inhibitors nih.gov
2H-ChromeneTetrahydrochromeno[3,4-e]isoindole-1,3-dioneAntibacterial Agents (DNA Gyrase Inhibitors) rsc.org
1,2,3-TriazolePhthalimide-1,2,3-TriazolePotential SARS-CoV-2 Inhibitors nih.gov

Applications in Probe Development for Chemical Biology Research

Chemical probes are small molecules used to study and manipulate biological systems. An effective probe typically consists of a recognition element that binds to a specific biological target, a reporter tag (e.g., a fluorophore or biotin) for detection, and often a reactive group for covalent labeling. The isoindole-1,3-dione scaffold is an attractive candidate for the recognition element of chemical probes, given its prevalence in bioactive molecules with known protein targets. mdpi.commdpi.com For instance, the drug thalidomide, which contains this core structure, famously targets the protein Cereblon. mdpi.com

While there are no specific reports on the use of this compound as a chemical probe, its framework is well-suited for such applications. The core structure can be synthetically modified to incorporate necessary functionalities. For example, a linker could be attached to the imide nitrogen, terminating in a reporter tag like biotin (B1667282) for affinity-based pull-down experiments to identify binding partners. nih.gov Alternatively, a fluorophore, such as a naphthalimide, could be integrated into the structure to create a fluorescent probe for visualizing target localization within cells via microscopy. nih.govmdpi.com

Furthermore, photoreactive groups (e.g., diazirines or benzophenones) could be installed on the aromatic ring or an N-linked substituent. Upon photoactivation, such probes would form a covalent bond with the target protein, enabling more robust target identification and validation studies. The methoxy and methyl groups on the this compound scaffold would serve to modulate the binding affinity and specificity of the probe for its intended biological target.

Future Directions and Emerging Research Avenues for the 6 Methoxy 4 Methyl Isoindole 1,3 Dione Compound

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of isoindole-1,3-dione derivatives has traditionally been achieved through methods like the condensation of phthalic anhydrides with corresponding amines. ontosight.aimdpi.com While effective, these methods can sometimes require harsh reaction conditions. The future of synthesizing 6-Methoxy-4-methyl-isoindole-1,3-dione will likely focus on the development of more sustainable and efficient "green" chemistry approaches.

Future research may explore:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for phthalimide (B116566) derivatives. researchgate.net

Biocatalysis: The use of enzymes to catalyze the formation of the isoindole-1,3-dione core could offer a highly specific and environmentally friendly alternative to traditional chemical methods.

Flow chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher purity products and safer, more scalable synthetic processes.

A comparative overview of traditional versus potential future synthetic methodologies is presented in the table below.

Methodology Description Potential Advantages Key Research Focus
Traditional Synthesis Condensation of phthalic anhydride (B1165640) with an appropriate amine, often requiring high temperatures and catalysts. mdpi.comWell-established and versatile.Optimization of existing procedures for higher yields.
Microwave-Assisted Organic Synthesis (MAOS) Utilizes microwave irradiation to rapidly heat the reaction mixture.Reduced reaction times, increased yields, and cleaner reactions. researchgate.netDevelopment of specific MAOS protocols for this compound.
Biocatalysis Employs enzymes as catalysts for the synthetic process.High selectivity, mild reaction conditions, and environmentally friendly.Identification and engineering of suitable enzymes.
Continuous Flow Chemistry Reactions are carried out in a continuously flowing stream within a microreactor.Enhanced safety, scalability, and product purity.Design and optimization of flow reactor setups.

Integration with Advanced High-Throughput Screening for Mechanistic Discovery

Identifying the biological targets and mechanisms of action of this compound is crucial for its potential therapeutic applications. High-throughput screening (HTS) offers a rapid and efficient way to test a compound against a vast array of biological targets. mdpi.com Future research will likely see the integration of advanced HTS techniques to elucidate the bioactivity of this compound.

Emerging research avenues include:

Phenotypic screening: This approach involves testing the compound's effect on whole cells or organisms to identify its functional consequences without a preconceived target.

High-content screening (HCS): HCS combines automated microscopy with sophisticated image analysis to provide detailed information about a compound's effects on cellular morphology and function.

Proteomics and metabolomics: These "omics" technologies can be used in conjunction with HTS to identify the proteins and metabolic pathways affected by this compound, offering a comprehensive view of its mechanism of action.

Development of Predictive Computational Models for Complex Interactions

Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery and materials science. semanticscholar.org For this compound, the development of predictive computational models can accelerate research by forecasting its interactions with biological molecules and its material properties.

Future directions in this area include:

Quantum mechanics (QM) based methods: These methods can provide highly accurate calculations of the electronic structure and reactivity of the molecule. semanticscholar.org

Molecular dynamics (MD) simulations: MD simulations can model the dynamic behavior of the compound and its interactions with proteins or other molecules over time.

Machine learning and artificial intelligence (AI): AI algorithms can be trained on existing chemical and biological data to predict the properties and activities of new compounds like this compound.

The table below outlines the potential applications of various computational models.

Computational Model Application Predicted Outcomes
Quantum Mechanics (QM) Elucidating electronic properties and reactivity. semanticscholar.orgElectron distribution, orbital energies, and reaction mechanisms.
Molecular Docking Predicting binding affinity and mode to biological targets. nih.govresearchgate.netIdentification of potential protein targets and binding poses.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior in a biological environment.Conformational changes, binding stability, and interaction pathways.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity.Prediction of the activity of novel derivatives.

Applications in Advanced Materials Science and Supramolecular Chemistry

The isoindole-1,3-dione scaffold is not only relevant in a biological context but also possesses properties that make it an attractive building block for advanced materials. acgpubs.org The unique electronic and structural features of this compound could be harnessed in materials science and supramolecular chemistry.

Potential future research includes:

Organic electronics: The planar structure and potential for π-π stacking of the isoindole-1,3-dione core could be exploited in the design of organic semiconductors and light-emitting diodes (OLEDs).

Fluorescent probes: Phthalimide derivatives are known to exhibit fluorescence. beilstein-journals.org The specific substitution pattern of this compound could be fine-tuned to create novel fluorescent sensors for detecting specific ions or molecules.

Supramolecular assemblies: The ability of the imide group to form hydrogen bonds can be utilized to construct complex, self-assembling supramolecular structures with tailored properties.

Q & A

Q. How can analytical methods be validated for quantifying trace impurities?

  • Methodological Answer : Validate HPLC/GC-MS methods per ICH guidelines (specificity, linearity, LOD/LOQ). Use certified reference materials (CRMs) and spike-recovery experiments to ensure accuracy. For example, indole analogs require detection limits <0.1% for regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.